molecular formula C19H21NO B5407233 1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one

1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one

Cat. No.: B5407233
M. Wt: 279.4 g/mol
InChI Key: WLCBIPGLDVUHSP-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one, also known as 4-Methylpentedrone (4-MPD), is a designer drug that belongs to the cathinone class. It is a synthetic stimulant that has gained popularity in the recreational drug market due to its euphoric and stimulating effects. However, this compound has also attracted the attention of researchers due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-MPD involves the inhibition of the reuptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This results in stimulating and euphoric effects, similar to other drugs of abuse such as cocaine and amphetamines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MPD are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 4-MPD in lab experiments is its potency and selectivity for dopamine and norepinephrine transporters. This makes it a useful tool for investigating the role of these neurotransmitters in behavior and cognition. However, the potential for abuse and addiction must be taken into account when using this compound in lab experiments.

Future Directions

There are several future directions for research on 4-MPD. One area of interest is the investigation of the long-term effects of this compound on the brain and behavior. Another direction is the development of novel therapeutic agents based on the structure of 4-MPD, which could have potential applications in the treatment of psychiatric disorders. Additionally, the synthesis of analogs of 4-MPD could lead to the discovery of new compounds with unique pharmacological properties.

Synthesis Methods

The synthesis of 4-MPD involves several steps, including the reaction of 4-methylpropiophenone with ethylmagnesium bromide to form 1-(4-methylphenyl)-1-propanol. This intermediate is then reacted with N-phenylethylamine to form 1-(4-methylphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

4-MPD has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to affect the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in reward, motivation, and attention. This compound could be used to investigate the mechanisms underlying addiction and other psychiatric disorders.

Properties

IUPAC Name

(E)-1-(4-methylphenyl)-3-(1-phenylethylamino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-9-11-18(12-10-14)19(21)13-15(2)20-16(3)17-7-5-4-6-8-17/h4-13,16,20H,1-3H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCBIPGLDVUHSP-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=C(C)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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